Methyl 6-chloro-5-cyanopicolinate
Overview
Description
“Methyl 6-chloro-5-cyanopicolinate” is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of 6-chloro-5-cyano-pyridine-2-carboxylic acid methyl ester with 1,3,5-trimethylpyrazol-4-yl boronic acid under Suzuki reaction conditions . Another method involves treating delta-Cyano-theta-hydroxy-pyridine^-carboxylic acid methyl ester with phosphorus oxychloride in dimethylformamide .Scientific Research Applications
Synthesis and Potential Applications
Synthesis and Cardiotonic Activity : A study by Klauschenz et al. (1994) investigated the synthesis of various compounds related to Methyl 6-chloro-5-cyanopicolinate. They found that compounds like 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide exhibited remarkable positive inotropic potency, potentially useful as cardiotonic agents (Klauschenz et al., 1994).
Catalytic Coupling Reactions : Jiang et al. (2015) described a method involving Copper/6-methylpicolinic acid that catalyzed coupling reactions to afford 2-chloro-pyrrolo[2,3-d]pyrimidines. This method allows for the introduction of various functional groups, demonstrating the versatility of compounds related to this compound in chemical synthesis (Jiang et al., 2015).
Photochemistry Studies : Rollet et al. (2006) investigated the photochemistry of 6-chloro and 6-bromopicolinate ions, related to this compound. Their findings on photodehalogenation are significant in understanding the photoreactivity of such compounds, which could have implications in various fields like material science and environmental chemistry (Rollet et al., 2006).
Structural and Mechanistic Insights
Molecular and Crystal Structures : Studies have also focused on understanding the molecular and crystal structures of related compounds. For instance, the research by Dömötör et al. (2017) on pentamethylcyclopentadienyl rhodium complexes using ligands like 6-methylpicolinic acid provided insights into complex formation processes in aqueous solutions, which is vital for the development of new materials and catalysts (Dömötör et al., 2017).
NMR Studies and Chemical Properties : Bell et al. (1965) conducted nuclear magnetic resonance studies on heteroaromatic systems, including methyl coupling of 2-substituted picolines. Such studies are essential for understanding the chemical properties and reactivity of these compounds, which is crucial in fields like drug design and material science (Bell et al., 1965).
Catalytic Asymmetric Reactions : Yoon et al. (2006) synthesized chiral Pt(II)/Pd(II) pincer complexes and applied them to catalytic asymmetric aldol and silylcyanation reactions. Their research highlights the potential of this compound-related compounds in asymmetric synthesis, which is a key area in the production of pharmaceuticals and fine chemicals (Yoon et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-chloro-5-cyanopyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWVRBNZSCWZMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194623 | |
Record name | 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254163-81-9 | |
Record name | 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254163-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 6-chloro-5-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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